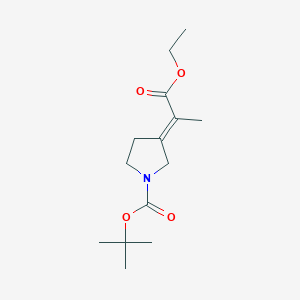

Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate

Description

Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and an ethoxy-oxo-substituted propan-2-ylidene moiety. Its molecular formula is C₁₂H₁₄O₃ with a molecular weight of 206.24 g/mol . The stereochemical designation (3E) indicates the configuration of the double bond in the propan-2-ylidene group, which influences its reactivity and intermolecular interactions. This compound is commonly utilized as a synthetic intermediate in medicinal chemistry and catalysis due to its stability and functional versatility.

Properties

IUPAC Name |

tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-6-18-12(16)10(2)11-7-8-15(9-11)13(17)19-14(3,4)5/h6-9H2,1-5H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJDOLMVKGCNSM-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCN(C1)C(=O)OC(C)(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant studies concerning this compound, highlighting its implications in medicinal chemistry.

The compound has the molecular formula and a molecular weight of 285.34 g/mol. It features a pyrrolidine ring substituted with a tert-butyl group and an ethoxy-oxopropanoyl moiety, which may contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, often utilizing Grignard reagents under controlled conditions to ensure the formation of the desired product with high yield and purity .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of glutamine antagonists have shown significant efficacy against various cancer cell lines. The compound's structure allows it to interact with metabolic pathways crucial for tumor growth, potentially inhibiting cancer cell proliferation .

The proposed mechanism of action involves the inhibition of enzymes involved in amino acid metabolism, particularly those related to glutamine utilization in cancer cells. By blocking these pathways, the compound may induce apoptosis in malignant cells while sparing normal tissues, thus reducing toxicity .

Study 1: Efficacy in Tumor Models

A study investigating a related compound demonstrated improved solubility and gastrointestinal stability, leading to enhanced tumor delivery and reduced systemic toxicity. The findings indicated that modifications in the ester and amide groups could significantly influence the pharmacokinetics and therapeutic index of such compounds .

Study 2: Metabolic Stability

Research into another derivative showed that it exhibited high metabolic stability in plasma and intestinal homogenates, suggesting that structural modifications could enhance bioavailability and efficacy against tumors. This stability is crucial for ensuring that the active form of the drug reaches its target without premature degradation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.34 g/mol |

| CAS Number | 664364-28-7 |

| Solubility | High in organic solvents |

| Anticancer Activity | Significant against various cell lines |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate is C14H23NO5, with a molecular weight of 285.34 g/mol. Its structure features a pyrrolidine ring, which is crucial for its reactivity and interaction with biological systems .

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- This compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it suitable for synthesizing pharmaceuticals and agrochemicals.

- Synthesis of Pyrrolidine Derivatives :

Biological Applications

- Pharmacological Studies :

- Cell Culture Applications :

Case Study 1: Synthesis of Pyrrolidine-Based Anticancer Agents

A study explored the synthesis of pyrrolidine-based compounds using this compound as a precursor. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15 |

| Compound B | HeLa (Cervical) | 10 |

| Compound C | A549 (Lung) | 12 |

Case Study 2: Development of Neuroprotective Agents

Another research focused on modifying the compound to create neuroprotective agents targeting neurodegenerative diseases. The derivatives showed enhanced neuroprotective effects in vitro, suggesting their potential use in treating conditions like Alzheimer's disease.

| Modified Compound | Neuroprotection Assay | Result |

|---|---|---|

| Derivative X | MTT Assay | Significant increase in cell viability |

| Derivative Y | LDH Release Assay | Reduced LDH release indicating lower cytotoxicity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine derivatives, focusing on structural motifs, physicochemical properties, and applications.

rac.1-(tert-butyl) 3-ethyl (2R,3R)-4-methylene-2-phenylpyrrolidine-1,3-dicarboxylate ()

- Structural Differences :

- Substitution: Incorporates a phenyl group at position 2 and a methylene bridge at position 4, unlike the ethoxy-oxo-propan-2-ylidene group in the target compound.

- Stereochemistry: Racemic mixture with (2R,3R) configuration vs. the (3E) stereospecificity of the target.

- Applications : Used in asymmetric catalysis for cyclopropanation reactions, whereas the target compound lacks phenyl groups, making it less sterically hindered for nucleophilic additions .

Tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate ()

- Structural Differences :

- Spirocyclic framework : Integrates a spiro[indole-pyrrolidine] system, absent in the target compound.

- Triisopropylsilyl (TIPS) group : Enhances steric protection and lipophilicity, unlike the simpler ethoxy-oxo group.

- Physicochemical Properties :

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate ()

- Benzyl group: Increases aromatic stacking capability, unlike the aliphatic tert-butyl group in the target compound.

- Applications : Used in kinase inhibitor development due to fluoropyridine’s bioisosteric properties, whereas the target compound is more suited for esterification reactions .

Tert-butyl (5S)-2-azido-5-(((S)-3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1-oxopropan-2-yl)carbamoyl)pyrrolidine-1-carboxylate ()

- Structural Differences :

- Azido group : Enables click chemistry applications (e.g., Huisgen cycloaddition), absent in the target compound.

- Silyl-protected hydroxyl : Provides orthogonal protection strategies, contrasting with the ethoxy-oxo group’s hydrolytic sensitivity.

Tert-butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate ()

- Structural Differences: Indole moiety: Facilitates π-π interactions in protein binding, unlike the non-aromatic target compound.

- Synthesis : Achieved via reductive amination, a route distinct from the target compound’s oxalate-mediated synthesis .

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound provides steric shielding, improving stability but limiting reactivity in bulky environments compared to phenyl- or benzyl-substituted analogs .

- Electronic Properties : Ethoxy-oxo groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks, whereas fluoropyridine or indole derivatives prioritize electronic modulation for bioactivity .

- Synthetic Utility : The target compound’s simplicity makes it a versatile intermediate, while spirocyclic or azido-functionalized analogs require specialized protocols for complex molecule assembly .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (3E)-3-(1-ethoxy-1-oxopropan-2-ylidene)pyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Common steps include:

- Esterification : Reacting pyrrolidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in inert solvents like THF or dichloromethane .

- Functionalization : Introducing the ethoxy-oxopropan-2-ylidene group via nucleophilic substitution or condensation reactions. For example, using allyl alcohol or ketone precursors under controlled temperatures (0–20°C) .

- Purification : Chromatography (e.g., silica gel column) or crystallization is used to isolate the product .

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Esterification | tert-Butyl chloroformate, NaH | THF | 0–25°C | |

| Condensation | Allyl alcohol, DMAP | Dichloromethane | 0–20°C | |

| Purification | Ethanol/chloroforм (1:10) | - | RT |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions. For example, tert-butyl groups show characteristic peaks at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What are common chemical reactions involving this compound?

- Methodological Answer :

- Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the tert-butyl group, yielding pyrrolidine carboxylic acids .

- Oxidation/Reduction : Dess–Martin periodinane oxidizes hydroxyl groups to ketones; NaBH₄ reduces carbonyls to alcohols .

- Cross-Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for aryl/alkynyl introductions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in esterification .

- Temperature Control : Low temperatures (0°C) minimize side reactions during condensation .

- Catalysts : DMAP accelerates acylation reactions by stabilizing intermediates .

- Industrial Methods : Continuous flow processes improve scalability and yield (>80%) .

Q. What strategies resolve contradictions in reaction data (e.g., varying yields)?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst loading) identifies optimal conditions .

- Mechanistic Studies : Kinetic profiling (e.g., in-situ IR spectroscopy) reveals rate-limiting steps .

- Comparative Analysis : Replicate conflicting protocols under controlled conditions to isolate variables (e.g., moisture sensitivity) .

Q. What are the mechanistic insights into the compound’s reactivity?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the ethoxy-oxopropan-2-ylidene moiety .

- Electronic Effects : Electron-withdrawing carbonyl groups activate adjacent carbons for nucleophilic substitution .

- Computational Modeling : DFT calculations predict transition states for oxidation/reduction pathways, guiding reagent selection .

Q. How does the compound interact with biological targets?

- Methodological Answer :

- Enzyme Assays : Fluorescence polarization assays measure binding affinity to enzymes (e.g., kinases) .

- Molecular Docking : Simulations (AutoDock Vina) predict binding poses in active sites .

- Metabolic Profiling : Radiolabeled analogs track metabolic pathways in vitro (e.g., liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.